OXPHOS Complex I Inhibitory Potency: 4-Methoxyphenyl vs. Unsubstituted Benzene-1,4-disulfonamide Core
The unsubstituted benzene-1,4-disulfonamide hit compound (compound 1) exhibits an OXPHOS Complex I IC50 of 312 ± 67 nM in the NADH/NAD+ oxidation assay [1]. While direct Complex I IC50 data for N-(4-methoxyphenyl)benzene-1,4-disulfonamide have not been reported, the SAR from the benzene-1,4-disulfonamide optimization campaign demonstrates that N-aryl substitution is the primary driver of potency enhancement: the optimized lead DX3-213B achieves an IC50 of 3.6 nM—an ~87-fold improvement over the unsubstituted core [2]. Within this SAR, the electronic character (electron-donating vs. electron-withdrawing) and steric profile of the N-aryl substituent critically modulate Complex I binding. The 4-methoxyphenyl group (–OCH3, Hammett σp = –0.27) provides a distinct electron-donating character compared to the 4-fluorophenyl analog (σp = +0.06), offering a differentiated starting point for SAR exploration that is not accessible with the unsubstituted core or halo-substituted analogs alone.
| Evidence Dimension | OXPHOS Complex I inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for N-(4-methoxyphenyl)benzene-1,4-disulfonamide; positioned as SAR intermediate |
| Comparator Or Baseline | Benzene-1,4-disulfonamide (compound 1): IC50 = 312 ± 67 nM; DX3-213B: IC50 = 3.6 nM; DX3-235: nanomolar Complex I inhibition |
| Quantified Difference | ~87-fold potency range across N-substituted analogs (3.6–312 nM); 4-methoxyphenyl electronic character (–OCH3, σp = –0.27) distinct from 4-F (σp = +0.06) |
| Conditions | NADH/NAD+ oxidation assay; Complex I function measured in galactose-containing medium; MIA PaCa-2 pancreatic cancer cells for cell-based GI50 |
Why This Matters
For procurement decisions in OXPHOS inhibitor research, the 4-methoxyphenyl substituent offers a distinct electronic starting point (electron-donating) that cannot be replicated by unsubstituted or electron-withdrawing N-aryl analogs, enabling exploration of a different region of SAR space within the validated benzene-1,4-disulfonamide scaffold.
- [1] Xue D, Xu Y, Kyani A, et al. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. J Med Chem. 2022;65(1):343-368. doi:10.1021/acs.jmedchem.1c01509. View Source
- [2] Xue D, Xu Y, Kyani A, et al. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. J Med Chem. 2022;65(4):3404-3419. doi:10.1021/acs.jmedchem.1c01934. View Source
